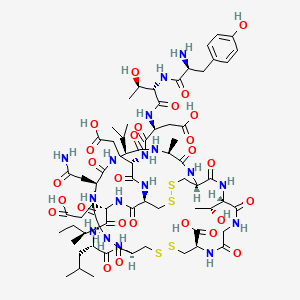![molecular formula C14H11F3O3S2 B12401212 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3](/img/structure/B12401212.png)
5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3 is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3 involves the incorporation of deuterium into the parent compound, 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate. This process typically requires specialized reagents and conditions to ensure the successful substitution of hydrogen with deuterium .
Industrial Production Methods
These services ensure the high purity and quality of the compound, which is essential for its use in scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .
Applications De Recherche Scientifique
5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic profiles.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s pharmacokinetic and metabolic profiles, leading to changes in its absorption, distribution, metabolism, and excretion. This makes it a valuable tool in studying the effects of deuterium substitution on various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate-d3 include:
- 5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate
- S-methyldibenzothiophenium trifluoromethanesulfonate
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research. Deuterium substitution can lead to differences in reaction rates, stability, and metabolic pathways compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C14H11F3O3S2 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
5-(trideuteriomethyl)dibenzothiophen-5-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H11S.CHF3O3S/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7)/q+1;/p-1/i1D3; |
Clé InChI |
ROHWBLNJJVPWCN-NIIDSAIPSA-M |
SMILES isomérique |
[2H]C([2H])([2H])[S+]1C2=CC=CC=C2C3=CC=CC=C31.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES canonique |
C[S+]1C2=CC=CC=C2C3=CC=CC=C31.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)




![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)


![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)
